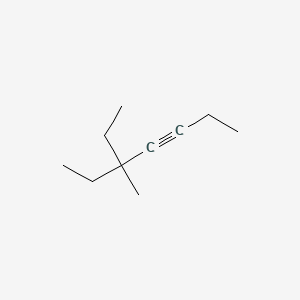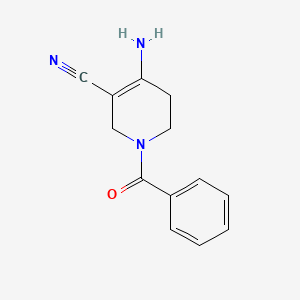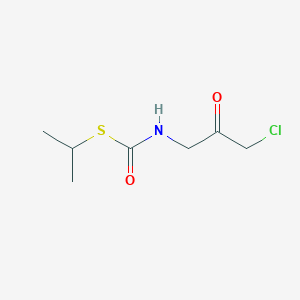![molecular formula C15H20O3Si B14596312 Acetic acid;3-[ethenyl-methyl-(4-methylphenyl)silyl]prop-2-yn-1-ol CAS No. 61209-38-9](/img/structure/B14596312.png)
Acetic acid;3-[ethenyl-methyl-(4-methylphenyl)silyl]prop-2-yn-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid;3-[ethenyl-methyl-(4-methylphenyl)silyl]prop-2-yn-1-ol is a complex organic compound with a unique structure that combines acetic acid with a silyl-substituted propynol group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;3-[ethenyl-methyl-(4-methylphenyl)silyl]prop-2-yn-1-ol typically involves multiple steps, starting with the preparation of the silyl-substituted propynol intermediate. This intermediate can be synthesized through a series of reactions, including the addition of silyl groups to propargyl alcohol derivatives. The final step involves the esterification of the intermediate with acetic acid under controlled conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as distillation or chromatography.
化学反応の分析
Types of Reactions
Acetic acid;3-[ethenyl-methyl-(4-methylphenyl)silyl]prop-2-yn-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The silyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
科学的研究の応用
Acetic acid;3-[ethenyl-methyl-(4-methylphenyl)silyl]prop-2-yn-1-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential therapeutic properties or as a precursor in drug synthesis.
Industry: Utilized in the production of advanced materials, such as polymers or coatings, due to its unique structural properties.
作用機序
The mechanism by which acetic acid;3-[ethenyl-methyl-(4-methylphenyl)silyl]prop-2-yn-1-ol exerts its effects involves interactions with molecular targets and pathways. The silyl group can influence the compound’s reactivity and stability, while the acetic acid moiety can participate in hydrogen bonding and other interactions. These properties enable the compound to engage in various biochemical and chemical processes.
類似化合物との比較
Similar Compounds
Acetic acid, 4-methylphenyl ester: Shares the acetic acid moiety but lacks the silyl-substituted propynol group.
Propargyl alcohol derivatives: Similar in structure but without the silyl and acetic acid components.
Uniqueness
Acetic acid;3-[ethenyl-methyl-(4-methylphenyl)silyl]prop-2-yn-1-ol is unique due to the combination of its functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in synthesis and materials science.
特性
CAS番号 |
61209-38-9 |
|---|---|
分子式 |
C15H20O3Si |
分子量 |
276.40 g/mol |
IUPAC名 |
acetic acid;3-[ethenyl-methyl-(4-methylphenyl)silyl]prop-2-yn-1-ol |
InChI |
InChI=1S/C13H16OSi.C2H4O2/c1-4-15(3,11-5-10-14)13-8-6-12(2)7-9-13;1-2(3)4/h4,6-9,14H,1,10H2,2-3H3;1H3,(H,3,4) |
InChIキー |
HXHKBPZRNSGXTF-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)[Si](C)(C=C)C#CCO.CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



methanone](/img/structure/B14596231.png)

![5-[5-(2-nitrophenyl)furan-2-yl]-2H-tetrazole](/img/structure/B14596248.png)
![3-Methyl[1,2,4]triazolo[4,3-b][1,2,4]triazine](/img/structure/B14596259.png)
![Benzamide, N-[2-methyl-1-[(phenylamino)carbonyl]-1-propenyl]-](/img/structure/B14596261.png)

phosphanium bromide](/img/structure/B14596271.png)
![{[2-(Octyloxy)-2-oxoethyl]disulfanyl}acetic acid](/img/structure/B14596279.png)
![7,7-Dicyclopropyl-10-cyclopropylidenedispiro[2.0.5~4~.1~3~]decane](/img/structure/B14596292.png)

![Triphenyl[1-(triphenyl-lambda~5~-phosphanylidene)ethyl]phosphanium iodide](/img/structure/B14596323.png)


